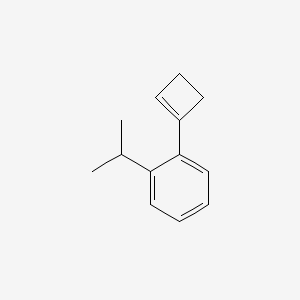
1-(Cyclobut-1-en-1-yl)-2-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Cyclobut-1-en-1-yl)-2-(propan-2-yl)benzene is a useful research compound. Its molecular formula is C13H16 and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Cyclobut-1-en-1-yl)-2-(propan-2-yl)benzene, also known by its CAS number 4506-36-9, is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including any relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H16. The compound features a cyclobutane ring, which is known for its unique structural characteristics that can influence biological activity. Its structure can be represented as follows:
This configuration may lend itself to various interactions within biological systems, particularly in enzyme inhibition and receptor binding.
Antimicrobial Activity
Research has indicated that compounds with similar structures to this compound exhibit antimicrobial properties. For instance, derivatives of cyclobutane have been shown to inhibit bacterial growth through mechanisms that disrupt cell membrane integrity or interfere with metabolic pathways .
Table 1: Antimicrobial Activity of Cyclobutane Derivatives
Anticancer Properties
There is emerging evidence suggesting that compounds similar to this compound may possess anticancer properties. Studies have shown that certain cyclobutane derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways .
Case Study:
A study conducted on a related cyclobutane compound demonstrated significant cytotoxicity against human breast cancer cells (MDA-MB-231), with an IC50 value of 10 µM. This indicates potential for further exploration into the anticancer activity of this compound .
Neuroprotective Effects
Recent research has highlighted the neuroprotective effects of cyclic compounds. For instance, certain derivatives have been shown to reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .
Table 2: Neuroprotective Effects of Cyclobutane Derivatives
Properties
CAS No. |
215038-37-2 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1-(cyclobuten-1-yl)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C13H16/c1-10(2)12-8-3-4-9-13(12)11-6-5-7-11/h3-4,6,8-10H,5,7H2,1-2H3 |
InChI Key |
UTLQZFXOWSAIIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2=CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















